1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide
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Description
1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide is a useful research compound. Its molecular formula is C6H14N2OS and its molecular weight is 162.25. The purity is usually 95%.
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Scientific Research Applications
Desulfurization and Formation of Derivatives
A study by Argilagos et al. (1998) investigated the desulfurization reaction of related compounds and the formation of various derivatives. This process resulted in the formation of unstable intermediates, which upon further reactions yielded amidine derivatives and thioimidate. This illustrates the compound's potential utility in chemical synthesis and transformation processes (Argilagos, Kunz, Linden, & Heimgartner, 1998).
Stereoselective Syntheses
Mizojiri et al. (2017) achieved efficient and stereoselective syntheses of isomerically pure 4-aminotetrahydro-2H-thiopyran 1-oxide derivatives. This work highlights the compound's role in stereoselective synthesis, which is crucial in developing pharmaceuticals and other chemically active compounds (Mizojiri, Takami, Ito, Maeda, Yamano, & Kawamoto, 2017).
Chemistry of Thiophene Derivatives
Nakayama (2000) discussed the recent advances in the chemistry of thiophene 1-oxides, which include 1-imino derivatives like 1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide. This study provides insights into the broader chemical context and potential applications of such compounds (Nakayama, 2000).
Synthesis from 1-Heteroalkyl-1,3-Butadienes
Nedolya et al. (1998) reported the synthesis of derivatives of 2-imino-5,6-dihydro-2H-thiopyran, a related compound, from 1-heteroalkyl-1,3-butadienes. This method opens avenues for the synthesis of similar compounds, indicating the versatility of this compound in organic synthesis (Nedolya, Brandsma, Verkruijsse, Kerk, & Trofimov, 1998).
Mannich Reactions in Thiopyran System
Abaee et al. (2012) explored the use of thiopyran-4-one in Mannich reactions, leading to the formation of various methylamino substituted derivatives. This study suggests potential applications in the modification and functionalization of compounds similar to this compound (Abaee, Mojtahedi, Akbari, Mehraki, Mesbah, & Harms, 2012).
Properties
IUPAC Name |
1-imino-N-methyl-1-oxothian-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2OS/c1-8-6-2-4-10(7,9)5-3-6/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKZERBFORVOKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCS(=N)(=O)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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